Product packaging for Isopropylamine hydrochloride(Cat. No.:CAS No. 15572-56-2)

Isopropylamine hydrochloride

Cat. No.: B099802
CAS No.: 15572-56-2
M. Wt: 95.57 g/mol
InChI Key: ISYORFGKSZLPNW-UHFFFAOYSA-N
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Description

Contextualization within Amine Chemistry and Salt Derivatization

Isopropylamine (B41738) hydrochloride, with the chemical formula C₃H₁₀ClN, is the hydrochloride salt of isopropylamine. chembk.comguidechem.com In the broader context of amine chemistry, it represents a fundamental example of an amine salt. Amines, characterized by the presence of a nitrogen atom with a lone pair of electrons, are basic and readily react with acids to form salts. sciencemadness.org This process, known as salt derivatization, is a cornerstone of organic chemistry.

The formation of isopropylamine hydrochloride from isopropylamine and hydrochloric acid is a classic acid-base reaction. chembk.com This conversion is not merely a simple reaction but a strategic maneuver employed by chemists to modify the physical and chemical properties of the parent amine. For instance, while isopropylamine is a volatile and flammable liquid with a strong ammonia-like odor, its hydrochloride salt is a white crystalline solid. chembk.comsciencemadness.orgnih.gov This alteration in physical state simplifies handling, storage, and dosing for various applications. Furthermore, the salt form often exhibits enhanced stability and water solubility compared to the free base.

The isopropylammonium cation, formed by the protonation of the amine group, is the key structural feature of the salt. This ionic character dictates its behavior in different solvent systems and its interaction with other molecules, forming the basis for its utility in more complex chemical transformations.

Significance in Contemporary Chemical Synthesis and Materials Science

The utility of this compound extends far beyond its basic role as an amine salt. In contemporary chemical synthesis, it serves as a versatile building block and reagent. guidechem.com It is a precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. guidechem.comnih.gov For example, it is an intermediate in the synthesis of 1-Cyano-3-isopropylguanidine. chemicalbook.com The isopropylamino group is a common structural motif in many biologically active compounds, and the hydrochloride salt provides a convenient and stable source of this functionality.

In the realm of materials science, this compound is gaining traction, particularly in the development of organic-inorganic hybrid materials. tcichemicals.com Specifically, it is used as an organic onium salt in the preparation of perovskite precursors for solar cells. tcichemicals.com The ability of the isopropylammonium cation to template the formation of specific crystal structures is a key factor in this application. The precise control over the stoichiometry and purity of the hydrochloride salt is crucial for achieving the desired properties in the final material.

Overview of Research Trajectories and Knowledge Gaps

Current research involving isopropylamine and its derivatives is multifaceted. One significant area of investigation is the development of more sustainable and efficient synthesis methods. A notable example is the biosynthesis of this compound using laccase as a catalyst, which offers a greener alternative to traditional chemical synthesis routes. google.com This method utilizes isopropanol (B130326) and ammonia (B1221849) water as starting materials and proceeds under mild reaction conditions. google.com

Another active research direction is the study of the fundamental chemical kinetics of isopropylamine. Recent studies have focused on the hydrogen abstraction reactions of isopropylamine, providing a deeper understanding of its combustion and pyrolysis behavior. researchgate.net This knowledge is crucial for developing low-sooting fuels and for understanding the atmospheric chemistry of amines. researchgate.net

Despite these advancements, knowledge gaps remain. A comprehensive understanding of the role of the isopropylammonium cation in directing the formation of complex crystal structures in materials science is still evolving. Further research is needed to fully elucidate the structure-property relationships in perovskites and other hybrid materials incorporating this cation. Additionally, while the use of this compound in the synthesis of specific compounds is established, its broader potential as a catalyst or co-catalyst in a wider range of organic transformations is an area ripe for exploration. The development of quantitative structure-activity relationships (QSARs) for compounds containing the isopropylamino group could also provide valuable insights for the design of new pharmaceuticals and agrochemicals. ecetoc.org

Properties of this compound

Property Value
Chemical Formula C₃H₁₀ClN chemicalbook.com
Molecular Weight 95.57 g/mol nih.gov
Appearance White crystalline solid chembk.com
Melting Point 160 °C labproinc.comtcichemicals.com
Solubility Soluble in water chembk.com
CAS Number 15572-56-2 chembk.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H10ClN B099802 Isopropylamine hydrochloride CAS No. 15572-56-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYORFGKSZLPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884841
Record name 2-Propanamine, hydrochloride (1:1)
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Molecular Weight

95.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15572-56-2
Record name 2-Propanamine, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanamine, hydrochloride (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propanamine, hydrochloride (1:1)
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Record name Isopropylammonium chloride
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Synthetic Methodologies and Reaction Pathways of Isopropylamine Hydrochloride

Established Synthetic Routes and Optimizations

The preparation of isopropylamine (B41738) hydrochloride is primarily achieved through direct acid-base neutralization or by forming the parent amine, which is then converted to the salt. A common industrial route to the parent isopropylamine is the reductive amination of acetone (B3395972) with ammonia (B1221849). chemistrylearner.comquora.comgychbjb.com

One established method for forming the precursor, isopropylamine, is the amination of an isopropyl halide, such as 2-chloropropane (B107684) or 2-bromopropane, with ammonia. This nucleophilic substitution reaction involves the displacement of the halide ion by the amino group.

Reaction: (CH₃)₂CH-X + NH₃ → (CH₃)₂CH-NH₂ + HX (where X = Cl, Br)

A significant challenge in this synthesis is the potential for over-alkylation, leading to the formation of di- and tri-isopropylamine as byproducts. To favor the formation of the primary amine, a large excess of ammonia is typically used. The resulting isopropylamine can then be reacted with hydrochloric acid to produce isopropylamine hydrochloride.

Another approach involves the direct reaction of alkyl halides with aqueous ammonia in a continuous flow system, which has been shown to be effective for producing primary ammonium (B1175870) salts. acs.org

The most direct and common method for synthesizing this compound is the acid-base reaction between isopropylamine and hydrochloric acid. chembk.com This reaction is a straightforward neutralization, yielding the salt.

Reaction: (CH₃)₂CH-NH₂ + HCl → (CH₃)₂CH-NH₃⁺Cl⁻

The reaction is highly exothermic and requires careful control of temperature. It is typically carried out by dissolving isopropylamine in a suitable organic solvent, such as ethanol, methanol, or ethyl acetate (B1210297), and then slowly adding a solution of hydrochloric acid. chembk.comgoogle.com

Key parameters for this reaction are summarized in the table below:

ParameterConditionRationale
Stoichiometry ~1:1 molar ratio (Isopropylamine:HCl)Ensures complete conversion to the salt without unreacted starting materials, simplifying purification.
Solvent Ethanol, Methanol, Ethyl AcetateProvides a medium for the reaction and helps dissipate heat. The choice of solvent can influence the crystal morphology of the product.
Temperature 0-5 °C (during HCl addition)Controls the exothermic nature of the reaction, preventing side reactions and ensuring safety. google.com
pH 1-2 (final)Indicates the completion of the reaction and ensures the product is fully protonated. google.com

After the reaction is complete, the product, which is typically a white crystalline solid, can be isolated by filtration and then dried. chembk.comgoogle.com

Continuous flow chemistry offers significant advantages for the synthesis of amine hydrochlorides, including enhanced safety, better temperature control, and improved scalability compared to traditional batch reactors. mdpi.comrsc.orgmdpi.com For the synthesis of this compound, a continuous flow system would involve pumping a stream of isopropylamine solution and a stream of hydrochloric acid solution into a mixing zone or a tube reactor. The rapid mixing and high surface-area-to-volume ratio in microreactors allow for efficient heat dissipation, mitigating the risks associated with the reaction's exothermicity. rsc.org This technique also allows for precise control over stoichiometry and residence time, leading to high yields and purity. While specific literature on the continuous flow synthesis of this compound is limited, the methodology has been successfully applied to the synthesis of other amine salts, demonstrating its viability. acs.orgmdpi.com

Emerging "green" chemistry initiatives have spurred research into enzymatic and biosynthetic pathways for amine synthesis, which operate under mild conditions and reduce environmental impact.

A novel biosynthetic route for producing this compound utilizes the enzyme laccase. google.com This method involves a two-step process starting from isopropanol (B130326) and ammonia.

Step 1: Laccase-catalyzed amination In the first step, isopropanol and aqueous ammonia are reacted in the presence of laccase as a catalyst. The reaction is typically carried out at a controlled temperature of 38-40 °C. This enzymatic reaction yields a mixture containing isopropylamine. google.com

Step 2: Salt Formation The isopropylamine is then isolated from the reaction mixture, typically by distillation. Subsequently, it is dissolved in a solvent like ethyl acetate, and hydrogen chloride gas is introduced at a low temperature (0-5 °C) to precipitate this compound. google.com This method is noted for its mild reaction conditions and for being an environmentally friendly process.

A patent describes a specific example of this biosynthesis:

Parameter Condition Outcome
Reactants Isopropanol, 10% Ammonia Water Starting materials for the amine synthesis. google.com
Enzyme Laccase Catalyzes the amination of isopropanol. google.com
Reaction Temp. 38-40 °C Optimal temperature for the enzymatic reaction. google.com
Reaction Time 16-18 hours Duration for the enzymatic conversion. google.com
Yield (Isopropylamine) 56% (by volume of isopropanol) Yield of the intermediate amine. google.com

| Yield (Final Salt) | 96% (from isolated amine) | High conversion in the final salt formation step. google.com |

While laccases are more commonly known for oxidizing phenols, their application in the amination of alcohols represents an innovative and greener synthetic pathway. rsc.orguniovi.esrsc.orgmdpi.com

Biosynthesis Approaches Utilizing Enzymes

Enzymatic Conversion Mechanisms

The biosynthesis of isopropylamine, the precursor to this compound, can be achieved through enzymatic pathways, offering a green and environmentally friendly alternative to traditional chemical synthesis. google.com One notable method involves the use of the enzyme laccase. google.com This process utilizes isopropanol and ammonia water as the primary raw materials.

The enzymatic conversion is typically a two-step process:

Enzymatic Synthesis of Isopropylamine : Laccase, a polyphenol oxidase containing copper ions, catalyzes the reaction between isopropanol and ammonia water. google.com This reaction is conducted under mild temperature conditions, generally between 38-40 °C, for a period of 16 to 24 hours. The result is a mixture containing the desired isopropylamine along with isopropyl ether as a byproduct. google.com The isopropylamine is then separated from the mixture via distillation. google.com

Formation of the Hydrochloride Salt : The isolated isopropylamine is dissolved in a suitable organic solvent, such as ethyl acetate or methyl tert-butyl ether. The solution is cooled to between 0-5 °C, and hydrogen chloride gas is introduced until the pH of the system reaches a value of 1-2. google.com The this compound salt precipitates out of the solution and is collected by filtration and drying, with reported yields as high as 96-97%. google.com

While enzymes like laccase can be used for synthesis, other enzymes, particularly transaminases (ATAs), are frequently used in reactions where isopropylamine acts as an amine donor for the asymmetric synthesis of chiral amines. researchgate.netnih.gov In these biocatalytic processes, the enzyme transfers the amino group from isopropylamine to a ketone substrate, a reaction driven by the high stereoselectivity of the enzyme. nih.gov

Table 1: Parameters for Laccase-Mediated Synthesis of this compound

Parameter Step 1: Enzymatic Synthesis Step 2: Salt Formation Source
Catalyst Laccase - google.com
Reactants Isopropanol, 10% Ammonia Water Isopropylamine, Hydrogen Chloride google.com
Temperature 38-40 °C 0-5 °C google.com
Solvent Water Ethyl Acetate or Methyl tert-butyl ether google.com
Reaction Time 16-24 hours 4-6 hours google.com
Final pH - 1-2 google.com

| Reported Yield | 42-56% (Isopropylamine) | 96-97% (this compound) | google.com |

Mechanistic Investigations of this compound Formation

The formation of this compound is a classic acid-base reaction. Mechanistic investigations delve into the fundamental roles of the reactants and the dynamics of the proton transfer that leads to the stable salt.

Role of Isopropylamine as a Nucleophile or Base

An amine, such as isopropylamine, possesses a lone pair of electrons on its nitrogen atom, allowing it to function in two distinct chemical roles: as a base or as a nucleophile. masterorganicchemistry.com

As a Base : When an amine reacts by forming a bond with a proton (H+), it is acting as a Brønsted-Lowry base. masterorganicchemistry.com In the synthesis of this compound, isopropylamine reacts with hydrochloric acid (HCl), where it accepts a proton from HCl. This is the predominant role in this specific salt formation reaction. Isopropylamine is considered a weak base, with the pKa of its conjugate acid, the isopropylaminium (B1228971) ion [(CH₃)₂CHNH₃]⁺, being 10.63. wikipedia.org

As a Nucleophile : When an amine forms a bond with any atom other than hydrogen, it is defined as a nucleophile. masterorganicchemistry.com The nucleophilicity of an amine is a measure of the rate at which it attacks an electrophilic center. masterorganicchemistry.com The reactivity of isopropylamine as a nucleophile is influenced by steric hindrance from its isopropyl group. Compared to a linear primary amine like n-propylamine, isopropylamine is less nucleophilic due to the bulkier group near the nitrogen atom. masterorganicchemistry.com Conversely, it is a stronger nucleophile than the more sterically hindered t-butylamine. masterorganicchemistry.com This nucleophilic character is evident in reactions such as amide bond formation or additions to electrophilic carbon atoms. acs.orgpearson.com

Proton Transfer Dynamics in Salt Formation

The transfer of a proton from hydrochloric acid to isopropylamine is the key event in the formation of the salt. While seemingly straightforward, the dynamics of this process, especially in solution, can be complex. Modern computational studies, such as Born-Oppenheimer molecular dynamics (BOMD) simulations, have provided deeper insight into these mechanisms. acs.orggdut.edu.cn

The general understanding of aqueous acid-base neutralization involves either a direct proton exchange or a sequential pathway where solvent molecules play an active role. nih.gov In the case of amine protonation in aqueous environments, water molecules can act as a "proton bridge." acs.org The mechanism can be visualized as a double proton-transfer process: an interfacial water molecule accepts a proton from a hydronium ion (H₃O⁺) and simultaneously transfers one of its own protons to the nitrogen atom of the amine. acs.orggdut.edu.cn This solvent-assisted pathway facilitates the rapid and efficient conversion of the free amine into its ammonium salt at the molecular level. acs.org The stability of pre-reaction complexes involving the amine, acid, and a number of water molecules can influence whether the reaction proceeds via direct neutralization or a more complex hydrolysis pathway. gdut.edu.cn

Influence of Reaction Parameters on Yield and Purity

The yield and purity of the final this compound product are highly dependent on the careful control of several key reaction parameters. numberanalytics.com Optimizing these conditions is crucial for efficient synthesis, whether in a laboratory or industrial setting.

Temperature : For the salt formation step, lower temperatures (e.g., 0-5 °C) are often employed. google.com This helps to control the exothermic nature of the acid-base neutralization and typically decreases the solubility of the resulting salt in the organic solvent, thereby promoting precipitation and increasing the isolated yield.

Solvent : The choice of solvent is critical. A solvent in which isopropylamine is soluble but its hydrochloride salt is not is ideal for achieving high yields through precipitation. google.com Common choices include ethanol, ethyl acetate, and methyl tert-butyl ether. google.comchemicalbook.com

pH and Reactant Concentration : The reaction is driven to completion by ensuring the system becomes acidic. Introducing HCl gas until the pH drops to 1-2 ensures that all of the basic isopropylamine has been protonated. google.com The relative concentrations of the amine and acid also play a role; using a slight excess of the amine can be a strategy in some syntheses, while in others, ensuring complete protonation with sufficient acid is the priority. chemicalbook.comgoogle.com

Reaction Time : Sufficient time must be allowed for the reaction to go to completion and for the product to fully crystallize. Stirring for several hours (e.g., 2-4 hours) after the addition of acid is a common practice. google.comchemicalbook.com

Table 2: Comparison of Synthetic Conditions for this compound

Parameter Method 1 Method 2 Source
Reactants Isopropylamine, Ammonium chloride Isopropylamine, Hydrogen chloride gas chemicalbook.com, google.com
Solvent Ethanol Ethyl acetate or Methyl tert-butyl ether chemicalbook.com, google.com
Temperature Reflux 0-5 °C chemicalbook.com, google.com
Time 2 hours 4 hours chemicalbook.com, google.com

| Outcome | Solid salt in quantitative yield | 96-97% yield | chemicalbook.com, google.com |

Advanced Synthetic Strategies and Novel Preparations

Beyond traditional methods, chemical synthesis is continually evolving toward more efficient, atom-economical, and environmentally benign processes. Advanced strategies for preparing amines and their salts include one-pot syntheses and tandem reactions.

One-Pot Syntheses and Tandem Reactions

An example of a sophisticated tandem reaction is the chemoenzymatic one-pot synthesis of chiral amines from allylic alcohols. rsc.org This process combines a metal-catalyzed isomerization of an allylic alcohol into a ketone with a subsequent enzymatic transamination of the ketone intermediate to form the final amine product. rsc.org While this specific example uses isopropylamine as a reagent (the amine donor), it exemplifies the power of combining different types of catalysis in a single pot to build complex molecules efficiently. rsc.org

A more direct, albeit simpler, example is the synthesis of isopropylamine itself from isopropanol. A one-pot procedure has been described where isopropyl bromide is formed in situ from isopropanol, sodium bromide, and sulfuric acid, followed immediately by the introduction of ammonia to the refluxing mixture to produce isopropylamine. sciencemadness.org This precursor can then be converted to the hydrochloride salt without extensive purification.

Green Chemistry Approaches in this compound Production

The industrial synthesis of isopropylamine, the precursor to this compound, has traditionally relied on methods with significant environmental drawbacks, such as high energy consumption and the use of hazardous materials. In alignment with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign synthetic routes. These approaches prioritize the use of renewable feedstocks, milder reaction conditions, safer reagents, and catalysts that are efficient and reusable, thereby minimizing waste and environmental impact. Key areas of innovation include catalytic reductive amination, biocatalysis, and the application of advanced process technologies like flow chemistry.

Catalytic Reductive Amination

Catalytic reductive amination represents a significant advancement in the green synthesis of isopropylamine. This method typically involves the reaction of a carbonyl compound (acetone) or an alcohol (isopropanol) with ammonia in the presence of hydrogen and a heterogeneous catalyst.

From Acetone: The direct reductive amination of acetone with ammonia and hydrogen is a prominent green route. quora.comgoogle.com This process operates via an addition-elimination-reduction mechanism. gychbjb.com Researchers have developed highly efficient nickel-based catalysts that facilitate this transformation under optimized conditions. For instance, using a Ni/Al₂O₃ catalyst, a 100% selectivity and a 97.22% yield for isopropylamine have been achieved. gychbjb.com The optimal conditions for this specific system were found to be a reaction pressure of 0.3-0.4 MPa, a temperature range of 383.15-393.15 K, and specific molar ratios of reactants. gychbjb.com The catalyst also demonstrated excellent stability over a long operational period. gychbjb.com Another study highlights the use of a mixed catalyst comprising a nickel-based catalyst and quartz sand, which also achieved 100% selectivity for isopropylamine from acetone, hydrogen, and ammonia at temperatures between 70-130°C and pressures up to 0.5 MPa. google.com

From Isopropanol: An alternative pathway is the reductive amination of isopropanol. mdpi.comsciencemadness.org This reaction proceeds through a "hydrogen-borrowing" or "dehydrogenation-imidization-hydroamination" mechanism. mdpi.comencyclopedia.pub The alcohol is first dehydrogenated over the catalyst to form acetone, which then reacts with ammonia to form an imine intermediate. This imine is subsequently hydrogenated to yield isopropylamine. mdpi.com This one-pot process is advantageous as it starts from a more reduced substrate. Studies have investigated various heterogeneous catalysts, such as those based on cobalt (Co/Al₂O₃) and nickel (Ni/γ-Al₂O₃), for this transformation. mdpi.comencyclopedia.pub The efficiency of these catalysts is influenced by factors like metal loading and dispersion on the support material. encyclopedia.pub For example, increasing the partial pressure of ammonia was found to promote the reductive amination of the in-situ generated acetone, thereby increasing the selectivity towards isopropylamine. mdpi.com

Biocatalytic Synthesis

Biocatalysis offers a highly specific and environmentally friendly alternative for amine synthesis, operating under mild conditions and reducing energy consumption. google.com

A novel biosynthetic method for producing this compound utilizes the enzyme laccase. google.com This process uses isopropanol and ammonia water as starting materials. The reaction is conducted in two steps: first, the enzymatic reaction at 38-40°C produces a mixture containing isopropylamine, followed by the introduction of hydrogen chloride to form the hydrochloride salt with a reported yield of 96%. google.com This biocatalytic route is highlighted as a green and environmentally friendly process with low energy requirements and no pollution. google.com

Furthermore, transaminases are being explored for amine synthesis. beilstein-journals.org While often used for producing chiral amines with isopropylamine acting as the amine donor, the underlying technology shows promise for the direct synthesis of simple amines. beilstein-journals.orgnih.govresearchgate.net These enzymatic processes can be integrated into continuous flow systems, enhancing their efficiency and scalability for industrial applications. nih.gov

Advanced Process Technologies: Flow Chemistry

Flow chemistry is an enabling technology that provides significant advantages for chemical synthesis, including enhanced heat and mass transfer, improved safety, and better scalability. nih.govmdpi.com The synthesis of amines, which can involve highly exothermic reactions and hazardous reagents, benefits greatly from the precise control offered by continuous flow reactors. nih.gov By minimizing reactor volume and enabling precise temperature control, flow chemistry reduces the risks associated with thermal runaways. encyclopedia.pub This technology has been successfully applied to multi-step syntheses in the pharmaceutical industry and can be integrated with other green technologies, such as biocatalysis, to create highly efficient and sustainable manufacturing processes. nih.govrsc.org For example, immobilized enzymes can be packed into columns for use in continuous flow systems, allowing for easy separation of the catalyst from the product stream and continuous operation over extended periods. beilstein-journals.orgnih.gov

The following table summarizes the research findings for various green synthetic methodologies for isopropylamine.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical tool for elucidating the molecular structure of chemical compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. longdom.org

Proton (¹H) NMR Spectral Analysis and Signal Assignment

Proton (¹H) NMR spectroscopy of isopropylamine (B41738) hydrochloride provides crucial information about the different types of protons and their connectivity within the molecule. The spectrum typically exhibits distinct signals corresponding to the methyl (CH₃), methine (CH), and amine (NH₃⁺) protons.

The chemical shift (δ) is a key parameter in ¹H NMR, indicating the electronic environment of a proton. libretexts.org Protons in different chemical environments experience different degrees of shielding from the external magnetic field, leading to distinct resonance frequencies. rsc.org

In the ¹H NMR spectrum of isopropylamine hydrochloride, the methyl protons (CH₃) typically appear as a doublet in the upfield region, while the methine proton (CH) appears as a multiplet (a septet) at a downfield position due to the deshielding effect of the adjacent nitrogen atom. The protons of the ammonium (B1175870) group (NH₃⁺) usually present as a broad singlet. chemicalbook.comdocbrown.info

Table 1: ¹H NMR Spectral Data for this compound chemicalbook.com

Proton Type Chemical Shift (ppm) Multiplicity Integration
Methyl (CH₃)~1.3Doublet6H
Methine (CH)~3.5Septet1H
Ammonium (NH₃⁺)VariableBroad Singlet3H

Note: The chemical shift of the NH₃⁺ protons can be variable and is often influenced by factors such as solvent and concentration.

The integrated signal intensities in the ¹H NMR spectrum correspond to the relative number of protons contributing to each signal, confirming the 6:1:3 proton ratio for the methyl, methine, and ammonium groups, respectively. docbrown.info

Carbon-13 (¹³C) NMR Spectral Interpretation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. docbrown.info In the case of this compound, the spectrum is relatively simple, showing two distinct signals corresponding to the two different carbon environments. docbrown.info

The carbon atoms of the two equivalent methyl (CH₃) groups give rise to a single signal in the upfield region of the spectrum. The methine (CH) carbon, being directly attached to the electron-withdrawing nitrogen atom, is deshielded and therefore resonates at a downfield position. docbrown.infodocbrown.info

Table 2: ¹³C NMR Spectral Data for this compound docbrown.infochemicalbook.com

Carbon Type Chemical Shift (ppm)
Methyl (CH₃)~20-25
Methine (CH)~40-45

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

Two-dimensional (2D) NMR techniques provide further confirmation of the molecular structure by revealing correlations between different nuclei. longdom.org

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other. sdsu.edu In this compound, a cross-peak would be observed between the methine (CH) proton and the methyl (CH₃) protons, confirming their adjacent relationship. emerypharma.comresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded protons and carbons. columbia.edu For this compound, this would show a correlation between the methyl protons and the methyl carbon, as well as a correlation between the methine proton and the methine carbon. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. columbia.edu In this case, HMBC would show a correlation from the methyl protons to the methine carbon and from the methine proton to the methyl carbons, further solidifying the structural assignment. columbia.edu

Solid-State NMR Studies

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of solid materials, including pharmaceutical compounds like amine hydrochlorides. nih.govnih.gov Unlike solution-state NMR, ssNMR provides information about the local atomic environments in the crystalline state. nih.gov

For this compound, ¹³C cross-polarization magic-angle spinning (CP/MAS) ssNMR can be used to analyze the crystallographic structure. nih.gov Differences in the solid-state NMR spectra of different forms of a compound can indicate polymorphism, where the same molecule packs in different crystal lattices. nih.gov Additionally, ³⁵Cl ssNMR can be employed to probe the environment of the chloride anion, providing insights into the hydrogen bonding and disorder within the crystal structure. nih.govrsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes. nih.govksu.edu.sa These two techniques are often complementary, as some vibrational modes may be more active in one technique than the other. photothermal.comedinst.com

Vibrational Mode Assignments and Functional Group Identification

The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

The N-H stretching vibrations of the primary ammonium group (NH₃⁺) are typically observed as a broad band in the region of 3300-3500 cm⁻¹ in the IR spectrum. docbrown.info In secondary amine salts, the N-H stretching of the NH₂⁺ group also appears in a similar region. researchgate.net The C-H stretching vibrations of the isopropyl group are found around 2800-3000 cm⁻¹. docbrown.info

Bending vibrations for the N-H bonds are also characteristic and appear at lower wavenumbers, typically around 1580-1650 cm⁻¹. docbrown.info The C-N stretching vibration is usually observed in the range of 1020-1250 cm⁻¹. docbrown.info The fingerprint region of the spectrum, below 1500 cm⁻¹, contains a complex pattern of bending and skeletal vibrations that is unique to the molecule. docbrown.info

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. photothermal.com Therefore, the C-C skeletal vibrations and symmetric C-H vibrations of the isopropyl group would be expected to show strong signals in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound docbrown.infonist.gov

Vibrational Mode Approximate Wavenumber (cm⁻¹) Technique
N-H Stretching (NH₃⁺)3300-3500 (broad)IR
C-H Stretching2800-3000IR, Raman
N-H Bending1580-1650IR
C-N Stretching1020-1250IR
C-C Skeletal VibrationsVaries (fingerprint region)Raman

By analyzing the positions, intensities, and shapes of the peaks in the IR and Raman spectra, the presence of the key functional groups in this compound can be unequivocally confirmed.

Analysis of Hydrogen Bonding Networks and Crystal Packing via IR

Infrared (IR) spectroscopy is a powerful tool for investigating the hydrogen bonding networks and crystal packing of this compound. In the solid state, the isopropylammonium cation and the chloride anion are held together by ionic interactions and a network of hydrogen bonds. The N-H bonds of the ammonium group act as hydrogen bond donors, while the chloride anion acts as a hydrogen bond acceptor.

The IR spectrum of isopropylamine shows characteristic absorption bands that are sensitive to its molecular environment. docbrown.info For instance, primary amines like isopropylamine exhibit N-H stretching vibrations that typically appear as a broad band around 3400 cm⁻¹. docbrown.info This broadening is a direct consequence of hydrogen bonding, which perturbs the vibrational energy levels of the N-H bonds. docbrown.info In the case of this compound, the formation of N-H···Cl hydrogen bonds leads to significant shifts in the positions and changes in the shapes of these bands compared to free isopropylamine.

Other characteristic vibrational modes of isopropylamine, such as N-H bending vibrations (~1650-1580 cm⁻¹), C-N stretching vibrations (~1250-1020 cm⁻¹), and other N-H bending modes (~910-665 cm⁻¹), are also influenced by the crystal packing and hydrogen bonding. docbrown.info By comparing the experimental IR spectrum with theoretical calculations, it is possible to assign the observed bands to specific vibrational modes and to model the hydrogen bonding network within the crystal structure.

Table 1: Key IR Absorption Bands for Isopropylamine and their Interpretation docbrown.info

Wavenumber (cm⁻¹)Vibration TypeInterpretation
~3400 (broad)N-H stretchingIndicative of intermolecular hydrogen bonding in primary amines. docbrown.info
~3000-2800C-H stretchingOverlaps with N-H stretching vibrations. docbrown.info
~1650-1580N-H bendingCharacteristic sharp bands for primary amines. docbrown.info
~1250-1020C-N stretchingCharacteristic of aliphatic amines. docbrown.info
~910-665N-H bendingOther N-H vibrational absorptions. docbrown.info

Surface-Enhanced Raman Scattering (SERS) Applications for Related Compounds

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed molecular information from analytes adsorbed on nanostructured metal surfaces. nih.gov While specific SERS studies on this compound are not extensively documented in the provided search results, the principles and applications of SERS to related amine compounds and hydrochlorides offer valuable insights into its potential for characterizing this molecule.

The SERS enhancement effect arises from two primary mechanisms: an electromagnetic mechanism, which involves the amplification of the local electric field near the metal surface due to surface plasmon resonance, and a chemical mechanism, which involves charge-transfer interactions between the analyte and the substrate. nih.gov For amine compounds, the nitrogen lone pair can interact with the metal surface, leading to a significant chemical enhancement.

In the context of amine hydrochlorides, SERS can be used to study their adsorption behavior and orientation on the metal surface. The presence of the hydrochloride salt can influence the SERS spectrum. For instance, studies on other amine hydrochlorides have shown that the pH of the solution can affect the SERS signal, as it influences the protonation state of the amine and its interaction with the negatively charged surface of citrate-reduced silver or gold nanoparticles commonly used as SERS substrates. frontiersin.org

SERS has been successfully applied to the analysis of various amine-containing compounds, including illicit drugs and biomolecules. frontiersin.orgnih.gov For example, SERS has been used for the rapid detection and discrimination of methcathinone (B1676376) and aminoindane derivatives, many of which are in hydrochloride form. frontiersin.org The technique provides a unique vibrational fingerprint for each compound, allowing for their identification even in complex mixtures. The preparation of the SERS substrate, such as hydroxylamine (B1172632) hydrochloride-reduced colloidal silver nanoparticles, is a critical step for achieving high sensitivity. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental analytical technique for determining the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and ionic compounds like this compound. nih.gov In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer. nih.gov

For this compound, ESI in positive ion mode would readily produce the protonated isopropylamine cation, [CH₃CH(NH₃)CH₃]⁺. The mass spectrum would show a prominent peak corresponding to the mass-to-charge ratio (m/z) of this ion. The intensity of the ion signal in ESI-MS is proportional to the analyte's concentration, making it a quantitative technique. nih.gov ESI can be coupled with liquid chromatography (LC) to separate complex mixtures before MS analysis, a powerful combination known as LC-ESI-MS. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. scispace.com This level of accuracy allows for the determination of the elemental composition of an ion, which is a powerful tool for confirming the identity of a compound. scispace.com

For the protonated isopropylamine ion, HRMS would be able to distinguish its exact mass from other ions that might have the same nominal mass but different elemental compositions (isobars). This high resolving power is crucial for the unambiguous identification of compounds in complex samples, such as in forensic toxicology or environmental analysis. nih.govnih.gov HRMS is often performed using advanced mass analyzers like Time-of-Flight (TOF) or Orbitrap instruments. scispace.comlcms.cz

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions are selected and then fragmented to produce a characteristic fragmentation pattern. nih.gov This provides detailed structural information about the parent ion. In a typical MS/MS experiment on this compound, the protonated isopropylamine ion would be selected in the first stage of the mass spectrometer, subjected to collision-induced dissociation (CID), and the resulting fragment ions would be analyzed in the second stage.

The fragmentation of the protonated isopropylamine ion would likely involve the loss of small neutral molecules. Common fragmentation pathways for protonated amines include the loss of ammonia (B1221849) (NH₃) or the cleavage of carbon-carbon bonds. Analyzing the masses of the fragment ions allows for the reconstruction of the fragmentation pathway, which serves as a structural fingerprint of the molecule. This technique is invaluable for distinguishing between isomers and for identifying unknown compounds by comparing their fragmentation patterns to spectral libraries. nih.govresearchgate.net

Table 2: Predicted MS/MS Fragmentation of Protonated Isopropylamine

Precursor Ion (m/z)Proposed Fragment IonNeutral Loss
60.08[C₃H₈]⁺NH₃
60.08[C₂H₅]⁺CH₃N
60.08[CH₃]⁺C₂H₅N

X-ray Diffraction Studies

X-ray diffraction (XRD) is a powerful technique for elucidating the solid-state structure of crystalline materials like this compound. Both single-crystal and powder XRD methods provide critical information about molecular geometry, crystal packing, and intermolecular forces.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

The structural data derived from SC-XRD are fundamental for understanding how the isopropylammonium cation packs in the solid state and interacts with its environment.

Table 3: Representative Crystallographic Data for a Compound Containing Isopropylammonium Cations

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 13.065(3)
b (Å) 19.344(4)
c (Å) 12.753(3)
α, β, γ (°) 90

Data derived from the structure of tetra(isopropylammonium) decachlorotricadmate(II) at 294 K. researchgate.net

Powder X-ray Diffraction for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is an essential tool for the characterization of polycrystalline materials. americanpharmaceuticalreview.comspringernature.com It is routinely used to identify the crystalline phase of a substance by comparing its diffraction pattern to a known standard or a simulated pattern from single-crystal data. nist.goviza-structure.org The PXRD pattern acts as a unique "fingerprint" for a specific crystalline solid. americanpharmaceuticalreview.com

In the context of materials science, PXRD is used to confirm the formation of desired products containing this compound, to assess sample purity, and to study phase transitions. nsf.govacs.org For instance, it can verify the successful incorporation of the isopropylammonium cation into perovskite or clathrate hydrate (B1144303) structures and detect the presence of any unreacted starting materials or undesired crystalline phases. nsf.govacs.org

Table 4: Simulated Powder X-ray Diffraction Peaks for this compound

2θ (°) (Cu Kα) d-spacing (Å) Relative Intensity (%)
15.5 5.71 100
20.3 4.37 45
26.8 3.32 80
31.2 2.86 60
38.9 2.31 35

Analysis of Intermolecular Interactions (e.g., N-H···Cl Hydrogen Bonds)

The crystal structure of this compound is significantly influenced by hydrogen bonding. The primary intermolecular interaction is the hydrogen bond between the ammonium group (N-H⁺), which acts as a hydrogen bond donor, and the chloride anion (Cl⁻), which is the acceptor. mdpi.com This N-H···Cl interaction is a strong, charge-assisted hydrogen bond that plays a key role in the formation and stability of the crystal lattice.

The geometry of these hydrogen bonds, including the N···Cl distance and the N-H···Cl angle, can be precisely determined from SC-XRD data. researchgate.net This network of hydrogen bonds links the cations and anions into a stable three-dimensional supramolecular architecture. In more complex structures, these hydrogen bonds dictate the orientation of the isopropylammonium cation relative to the surrounding atoms. researchgate.netnih.gov

Table 5: Typical Geometry of N-H···Cl Hydrogen Bonds

Parameter Typical Range
H···Cl distance 2.1 - 2.5 Å
N···Cl distance 3.0 - 3.4 Å
N-H···Cl angle 150 - 180°

Conformational Analysis in Solid State

Isopropylamine is a flexible molecule that can exist in different conformations, primarily distinguished by the rotation around the C-C and C-N bonds. Rotational spectroscopy studies of gaseous isopropylamine have identified two main conformers: trans and gauche. nih.govacs.org In the solid state, the molecule is "locked" into a specific conformation by the forces of the crystal lattice.

X-ray diffraction studies reveal the preferred conformation of the isopropylammonium cation within the crystal. researchgate.net In some crystal structures, the cation may be ordered, with all molecules adopting the same conformation. In others, positional or conformational disorder may be present, where the cation occupies multiple, closely related positions or conformations within the lattice. researchgate.net For example, in the structure of tetra(isopropylammonium) decachlorotricadmate(II), the isopropylammonium cations were found to be disordered across different phases. researchgate.net Analysis of the torsion angles obtained from SC-XRD data provides a quantitative description of the solid-state conformation.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the isopropylamine (B41738) hydrochloride molecule. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. aps.org It offers a favorable balance between computational cost and accuracy, making it suitable for studying systems like isopropylamine hydrochloride. DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and energetic properties. researchgate.netresearchgate.net

In the case of this compound, DFT calculations can elucidate the nature of the ionic bond between the isopropylammonium cation ([CH₃)₂CHNH₃]⁺) and the chloride anion (Cl⁻). The theory helps in understanding the charge distribution and the strength of the N-H···Cl hydrogen bonds. Studies on similar amine hydrochlorides have shown that DFT methods can accurately predict the structural parameters and interaction energies within the ionic pair. nist.gov For instance, calculations on related amine systems have successfully reproduced experimental vibrational spectra, allowing for a sound assignment of all vibrational bands. researchgate.net DFT has been used to calculate quantum chemical parameters for various amine derivatives to understand their interaction with other molecules or surfaces. tandfonline.com

Table 1: Representative DFT-Calculated Parameters for Amine Systems

Parameter Method/Basis Set Typical Finding Reference
Bond Lengths & Angles B3LYP/6-311++G(d,p) Provides optimized geometries in close agreement with experimental data. researchgate.net
HOMO-LUMO Energy Gap B3LYP/6-31G Characterizes chemical reactivity and stability. researchgate.net
Interaction Energy mPW1PW/6-31G* Quantifies the strength of intermolecular forces, like hydrogen bonding. researchgate.net
Vibrational Frequencies B2PLYP-D3(BJ)/maug-cc-pVTZ-dH Predicts IR and Raman spectra, aiding in the identification of functional groups and bonding patterns. nih.gov

For calculations demanding higher accuracy, ab initio (from first principles) methods are utilized. numberanalytics.com These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, are computationally more intensive than DFT but provide more precise results for energies and molecular properties. nih.govelte.hu

High-accuracy ab initio calculations are crucial for establishing reliable thermochemical data, such as the enthalpy of formation. uni-kiel.de For isopropylamine and its protonated form, methods like the "cheap" composite scheme, which combines coupled-cluster with MP2, have been used to compute equilibrium structures and relative energies of different conformers with high precision. nih.gov These methods are essential for creating a benchmark against which less computationally expensive methods like DFT can be compared. The insights gained are critical for understanding the stability of the isopropylammonium ion and its interaction with the chloride counter-ion. nist.gov

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.comwuxiapptec.com

For this compound, the HOMO would be localized on the chloride anion, which is rich in electrons, while the LUMO would be centered on the isopropylammonium cation, specifically around the positively charged -NH₃⁺ group. DFT calculations are commonly used to compute the energies and visualize the spatial distribution of these orbitals. researchgate.net This analysis helps in predicting how this compound might interact with other chemical species, identifying the likely sites for nucleophilic and electrophilic attack. thaiscience.info

Table 2: Conceptual Data from HOMO-LUMO Analysis

Molecular Species Key Orbital Typical Location Implication Reference
Isopropylammonium Cation LUMO -NH₃⁺ group Site for nucleophilic attack (electron acceptance). researchgate.net
Chloride Anion HOMO Cl⁻ ion Site for electrophilic attack (electron donation). researchgate.net
This compound HOMO-LUMO Gap N/A A larger energy gap indicates higher kinetic stability of the ionic pair. wuxiapptec.com

Electrostatic Potential (ESP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The ESP map plots the electrostatic potential onto the molecule's electron density surface. acs.org Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.com

In this compound, the ESP surface would clearly show a strong negative potential around the chloride anion. Conversely, a significant positive potential would be concentrated around the hydrogen atoms of the ammonium (B1175870) group (-NH₃⁺) in the isopropylammonium cation. researchgate.net This visualization provides an intuitive understanding of the non-covalent interactions, particularly the strong N-H···Cl hydrogen bonds that define the crystal structure and influence its behavior in solution. The ESP analysis corroborates findings from HOMO-LUMO analysis regarding the molecule's reactive sites. acs.org

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on static molecules, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems. qub.ac.uk MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of their movements and interactions over time.

MD simulations are particularly useful for exploring the conformational landscape and dynamics of this compound in different environments, such as in aqueous solution or in the solid crystalline state. nih.gov

In solution, MD simulations can model the dissociation of the ionic pair, the hydration shells that form around the isopropylammonium and chloride ions, and the dynamic hydrogen bonding network between the ions and surrounding water molecules. These simulations can reveal the preferred conformations of the isopropylammonium cation as it tumbles and moves within the solvent. nih.gov

In the solid state, MD simulations can be used to study the vibrational dynamics of the crystal lattice and the nature of phase transitions. nist.gov By simulating the atomic motions at different temperatures, researchers can gain insight into the stability of the crystal structure and the cooperative motions that govern its physical properties. Conformational analyses of related amines have confirmed the existence of multiple stable conformers, and MD simulations provide a way to understand the dynamic equilibrium between them. researchgate.netresearchgate.net

Simulation of Intermolecular Interactions and Self-Assembly

Computational simulations are instrumental in elucidating the non-covalent forces that govern the behavior of this compound in various environments. The interactions between the isopropylammonium cation and the chloride anion, as well as with surrounding solvent molecules or other entities, dictate the compound's macroscopic properties.

Detailed Research Findings: Studies on related simple amine clusters, such as isopropylamine, using Density Functional Theory (DFT) have highlighted the critical role of hydrogen bonding. researchgate.netresearchgate.net These calculations reveal that the amine group can act as both a hydrogen bond donor and acceptor, and the resulting cooperativity of these bonds significantly influences the stability, structure, and vibrational frequencies of molecular clusters. researchgate.net For this compound, the primary intermolecular interactions are the strong ionic hydrogen bonds between the ammonium group (N⁺-H) and the chloride anion (Cl⁻).

Molecular Dynamics (MD) simulations are frequently employed to study the self-assembly of alkylammonium salts, which serve as excellent models for this compound. These simulations show that molecules like alkylammonium halides can organize into well-defined structures, such as monolayers on surfaces or bilayers in layered crystalline materials. researchgate.netresearchgate.netacs.org The dynamics and ordering of these assemblies are influenced by factors like alkyl chain length, temperature, and the nature of the substrate. acs.orgbohrium.com For instance, MD simulations of alkylammonium-modified montmorillonites demonstrate that the alkyl chains can adopt either a disordered state or an ordered, interdigitated arrangement depending on the packing density and chain length. acs.org Similarly, simulations of layered hybrid perovskites containing alkylammonium cations have successfully captured temperature-induced phase transitions, revealing how changes in the rotational dynamics of the cations and hydrogen bonding networks drive structural transformations. bohrium.com

Quantum-mechanical (QM) and Monte Carlo (MC) methods have also been used to investigate intermolecular interactions in aqueous solutions. nih.gov These approaches can distinguish between different populations of solvent molecules and analyze the energetics of hydrogen bond formation, finding that linear hydrogen-bonded chains are often more stable than cyclic clusters. nih.gov

Reactive MD Simulations for Reaction Pathway Exploration

Reactive Molecular Dynamics (MD) simulations, particularly those using the ReaxFF force field, provide a powerful tool for exploring chemical reaction pathways, including thermal decomposition and synthesis, without pre-defining reaction coordinates. mdpi.com This method can simulate bond formation and cleavage in real-time, offering detailed mechanistic insights. mdpi.comnih.gov

Detailed Research Findings: While specific reactive MD studies on this compound are not prevalent, research on structurally similar amines provides a strong basis for understanding its potential reactivity. For example, ReaxFF MD simulations have been used to investigate the decomposition and soot-formation pathways for isomers of hexylamine, including di-isopropylamine (DIPA). researchgate.netpsu.edu These simulations can identify key intermediate species, radicals, and the principal reaction pathways under pyrolysis conditions. researchgate.netpsu.edu The results from such studies, often complemented by quantum mechanics (QM) calculations, can predict the reactivity and sooting tendency of different amines, showing excellent agreement with experimental data. researchgate.netpsu.edu

The ReaxFF methodology has been successfully applied to a wide range of energetic and reactive materials. nih.gov Simulations of the thermal decomposition of explosives have shown that ReaxFF can accurately predict the initial chemical steps, such as the breaking of weak bonds, and the subsequent formation of small gas molecules. nih.gov Given that isopropylamine is used as a reagent in various chemical syntheses, reactive MD could be employed to explore the mechanisms of these reactions, identify transient intermediates, and optimize reaction conditions. researchgate.net The general framework of reactive MD is well-suited to study proton transfer, decomposition under high temperatures, and reactions within complex mixtures, making it a valuable hypothetical tool for investigating the reaction pathways of this compound. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their physical, chemical, or biological activity. nih.gov These models use molecular descriptors—numerical representations of a molecule's properties—to build statistical models for prediction.

Predictive Modeling for Chemical Properties and Reactivity

QSAR and related in silico methods are widely used to predict the properties and reactivity of chemicals, reducing the need for extensive experimental testing. nih.govcore.ac.uk These predictive models are crucial in fields ranging from drug discovery to environmental hazard assessment. nih.govunisi.it

Detailed Research Findings: A specific application involving isopropylamine is found in a QSAR study of corrosion inhibitors for steel in hydrochloric acid. researchgate.net In this study, isopropylamine was part of a dataset of 23 molecules used to develop a model that predicts inhibition efficiency based on calculated molecular descriptors. Although the model overestimated the performance of isopropylamine, the study demonstrates the utility of QSAR in predicting the chemical reactivity of simple amines in specific applications. researchgate.net

More broadly, predictive modeling frameworks can integrate chemical structure descriptors with data from biological assays to create hybrid models with improved accuracy for predicting complex endpoints like toxicity. nih.gov Thermodynamic property models, such as UNIFAC, can predict phase equilibria and solubility, which is essential for designing and optimizing crystallization and separation processes in industry. core.ac.uk Such models could be applied to predict the solubility and phase behavior of this compound in various solvent systems.

Docking Studies (If Applicable to Related Compounds)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.gov This method is fundamental in drug design and for understanding biological interactions.

Detailed Research Findings: While this compound itself is not typically a ligand for biological macromolecules, compounds derived from or structurally related to it are frequently studied using docking.

As a Synthetic Precursor: In a study designing new β-adrenoceptor antagonists, a series of oxime ethers were synthesized using isopropylamine as a key reagent. nih.govresearchgate.net The resulting compounds, which incorporate the isopropylamine moiety, were then docked into the active sites of β1 and β2-adrenergic receptors. The docking scores helped to rationalize the observed biological activity and identify key interactions, such as hydrogen bonds, between the ligands and receptor-site amino acids. nih.govresearchgate.net

As a Molecular Fragment: Docking of molecular fragments is a strategy used to map the binding pockets of proteins. In a computational challenge to find new binders for a specific protein target, isopropylamine was one of several small molecular fragments (along with isopropanol (B130326), benzene, etc.) docked into the protein's central cavity to construct pharmacophores for virtual screening. acs.org

As an Analog Moiety: In structure-activity relationship studies of Stemona alkaloids, an analog containing an isopropylamine group was synthesized and evaluated as an acetylcholinesterase (AChE) inhibitor. uow.edu.au Molecular docking studies suggested that these compounds likely bind in the active-site gorge of AChE, providing insight into their mechanism of inhibition. uow.edu.au

In Simulation Environments: In a study aimed at designing PD-L1 inhibitors, molecular dynamics simulations were performed using a solvent mixture containing isopropylamine/acetate (B1210297) to help define a pharmacophore based on probe occupancy around the protein. mdpi.com

These examples show that while docking is not performed on this compound directly, the isopropylamine structural motif is highly relevant in the molecular modeling and docking of more complex, biologically active molecules.

Crystal Engineering Principles and Computational Design

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.govrsc.org Computational methods are a cornerstone of modern crystal engineering, enabling the prediction of crystal structures and properties before synthesis is attempted. rsc.orgtandfonline.com

Prediction of Crystal Polymorphs and Packing Motifs

A significant challenge in materials science is polymorphism, where a compound can exist in multiple crystal structures with different physical properties. nih.govnih.gov Computational crystal structure prediction (CSP) aims to identify all possible stable polymorphs of a given molecule from its chemical diagram alone. rsc.orgresearchgate.net

Detailed Research Findings: The prediction of crystal structures for simple organic salts like this compound involves searching for the most stable arrangements of the isopropylammonium cation and the chloride anion. The process involves two main steps: generating a vast number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies. rsc.org The accuracy of the force fields or quantum mechanical methods used for energy ranking is critical for a successful prediction. tandfonline.com

For alkylammonium salts, the crystal packing is often characterized by layered structures. researchgate.net For example, in alkylammonium tetrachlorocuprates, the organic cations form bilayers sandwiched between layers of inorganic anions. researchgate.net The packing motifs are governed by a combination of hydrogen bonding between the ammonium headgroup and the anions, and van der Waals interactions between the alkyl tails. Computational studies on related systems like copper phthalocyanine (B1677752) have shown how processing conditions (e.g., temperature) can be used to control the molecular packing motif (e.g., herringbone vs. parallel) and thus the material's properties. mdpi.com

Analyses of large crystallographic databases, such as the Cambridge Structural Database (CSD), reveal that organic salts exhibit a high prevalence of temperature-induced phase transitions, highlighting the sensitivity of their crystal packing to external conditions. nih.govnih.gov CSP methods are increasingly valuable complements to experimental screening for discovering new polymorphs of pharmaceutical salts and other organic materials. rsc.orgtandfonline.com

Design of Co-crystals and Salts for Enhanced Properties

The modification of the solid-state form of a chemical compound through the formation of salts and co-crystals is a well-established strategy in crystal engineering to enhance its physicochemical properties. For this compound, a simple amine salt, computational and theoretical studies offer a predictive framework for designing new multi-component crystalline forms with tailored characteristics such as improved solubility, stability, and hygroscopicity.

The formation of new salts or co-crystals hinges on the principles of supramolecular chemistry, where non-covalent interactions, particularly hydrogen bonds, dictate the assembly of molecules in a crystal lattice. nih.gov For a salt like this compound, which already consists of an isopropylaminium (B1228971) cation and a chloride anion, two primary pathways for modification exist: forming a new salt with a different counter-ion or creating an "ionic co-crystal."

Ionic co-crystals are multi-component systems where a salt (e.g., this compound) co-crystallizes with a neutral guest molecule, known as a co-former. nih.govmdpi.com In the case of this compound, the protonated amine and the chloride ion provide active sites for hydrogen bonding. A co-former, typically a molecule with hydrogen bond donor or acceptor groups (like carboxylic acids, amides, or alcohols), can interact with the salt to form a stable, ordered crystalline structure. nih.gov For example, a carboxylic acid co-former could form a robust hydrogen bond with the chloride ion, which in turn interacts with the protonated amine of the isopropylammonium cation. nih.gov

Theoretical design and screening of potential co-formers can be guided by several computational approaches:

The pKa Rule: A fundamental guideline for predicting whether a reaction between an acid and a base will result in a salt or a co-crystal is the difference in their pKa values (ΔpKa = [pKa(base) - pKa(acid)]). nih.gov Generally, a ΔpKa greater than 3 suggests proton transfer and salt formation, while a ΔpKa less than 0 indicates a neutral co-crystal is more likely. A ΔpKa between 0 and 3 represents a borderline region where either outcome is possible. nih.gov When designing ionic co-crystals for this compound, this rule helps select neutral co-formers that will not displace the chloride ion.

Hansen Solubility Parameters (HSP): HSP can be computationally predicted to assess the miscibility of the primary compound and potential co-formers in various solvents, which is a critical factor for successful co-crystallization experiments.

Computational Modeling (DFT): Quantum mechanical methods like Density Functional Theory (DFT) are powerful tools for investigating the interactions between this compound and potential co-formers. unito.it These calculations can predict the geometry of supramolecular synthons (the fundamental building blocks of the crystal structure) and calculate the binding energies to assess the stability of potential co-crystal structures. This allows for a virtual screening of co-former candidates before any experimental work is undertaken.

The selection of appropriate co-formers is crucial for targeting specific property enhancements. The table below illustrates a theoretical screening of potential co-formers for this compound based on their functional groups and intended property modification.

Table 1: Theoretical Co-former Screening for this compound

Co-former Co-former Class Target Property Enhancement Rationale for Selection
Benzoic Acid Carboxylic Acid Increased Solubility, Modified Dissolution Forms strong hydrogen bonds with the chloride ion, potentially disrupting the original salt lattice to improve solvation. nih.gov
Succinic Acid Dicarboxylic Acid Altered Crystal Habit, Improved Stability Can act as a linker between multiple this compound units, creating a more robust and potentially less hygroscopic network. nih.gov
Nicotinamide Amide Enhanced Dissolution Rate, Improved Compactability A common and non-toxic co-former known to form diverse hydrogen bonding networks, often leading to improved dissolution profiles.

Following theoretical screening, the anticipated outcomes can be tabulated to guide experimental priorities. The table below presents a hypothetical comparison of properties for designed multi-component crystals of this compound.

Table 2: Hypothetical Property Comparison of this compound and its Designed Forms

Compound Form Predicted Aqueous Solubility (mg/mL) Predicted Hygroscopicity Predicted Stability
This compound Base Salt High High Moderate
This compound-Benzoic Acid Ionic Co-crystal (1:1) Very High Moderate High
This compound-Succinic Acid Ionic Co-crystal (2:1) High Low Very High

These computational and theoretical approaches provide a rational basis for the design of novel crystalline forms. By systematically screening co-formers and predicting the properties of the resulting salts and co-crystals, it is possible to efficiently identify candidates with enhanced physicochemical properties, paving the way for targeted experimental synthesis and characterization. unito.itresearchgate.net

Biochemical and Biological Research Perspectives Mechanistic Studies Only

Enzymatic Interactions and Biotransformation Pathways

The biotransformation of isopropylamine (B41738) is a subject of microbiological and biocatalytic research, revealing specific enzymatic pathways and interactions.

While early studies on a Mycobacterium strain suggested that isopropylamine degradation is initiated by an inducible amine dehydrogenase to produce acetone (B3395972) and ammonium (B1175870), more recent and detailed research has elucidated different pathways in other microorganisms. nih.gov In particular, the use of isopropylamine as an amine donor in biocatalytic reactions involving transaminases (ATAs) is well-documented.

Amine transaminases are utilized to synthesize chiral amines from prochiral ketones, with isopropylamine serving as a cost-effective and readily available amine donor. researchgate.net In these reactions, the transaminase facilitates the transfer of the amino group from isopropylamine to a ketone substrate, generating a new amine product and acetone as a co-product. diva-portal.org To overcome the unfavorable equilibrium of this reaction, researchers have coupled it with a second enzymatic step. For instance, yeast alcohol dehydrogenase has been used to reduce the acetone byproduct, which effectively shifts the reaction equilibrium towards the formation of the desired amine product. rsc.org Studies have screened various ATAs, such as those from Chromobacterium violaceum (Cv-TA) and Arthrobacter species, for their efficacy in using isopropylamine to aminate furan-based aldehydes, finding that factors like pH are critical for optimizing the transformation. zenodo.org

Table 7.1: Enzymes Catalyzing Reactions with Isopropylamine

Enzyme ClassSpecific Enzyme/SourceReaction TypeKey Finding
Amine Transaminase (ATA) Chromobacterium violaceum, Arthrobacter citreus, Vibrio fluvialisBiotransaminationIsopropylamine acts as an effective amine donor for the amination of furan-based aldehydes. zenodo.org
Amine Transaminase (ATA) TA-S9 from Cambrex, ATA-113 from CodexisAsymmetric SynthesisIsopropylamine is used as an amine donor to produce chiral amines from ketones like acetophenone (B1666503). scispace.com
Alcohol Dehydrogenase (ADH) Yeast Alcohol DehydrogenaseByproduct RemovalUsed in a coupled system to remove acetone, shifting the equilibrium of ATA-catalyzed reactions. rsc.org
Amine Dehydrogenase Mycobacterium strain (unspecified)DegradationEarly studies suggested a pathway initiated by an inducible amine dehydrogenase. nih.gov

In certain bacteria, such as Pseudomonas sp. strain KIE171, the metabolic degradation of isopropylamine is initiated by its incorporation into a glutamylation cycle. nih.govnih.gov This pathway does not begin with direct deamination but rather with an ATP-dependent condensation of isopropylamine and L-glutamate. asm.org

The key steps in this metabolic sequence are:

Transport : Isopropylamine is transported into the cytoplasm by a putative permease, IpuG. nih.govnih.govasm.org

Glutamylation : The enzyme γ-glutamyl-isopropylamide synthetase (IpuC) catalyzes the formation of γ-glutamyl-isopropylamide from isopropylamine and L-glutamate. nih.govnih.govnih.gov This is an ATP-dependent reaction. nih.gov

Monooxygenation : A four-component monooxygenase system (IpuABDE) then hydroxylates this intermediate to form γ-glutamyl-L-alaninol. nih.govnih.govasm.org

Hydrolysis : Finally, a hydrolase, IpuF, cleaves γ-glutamyl-L-alaninol to release L-alaninol and regenerate L-glutamate, which can re-enter the cycle. nih.govnih.govbiocyc.org

The resulting L-alaninol is further metabolized, likely through oxidation by an alcohol dehydrogenase and subsequently an aldehyde dehydrogenase, to compounds like L-alanine or propionic acid that can enter central metabolism. nih.govnih.govasm.org The glutamylation step is significant, and researchers have engineered Pseudomonas putida to express γ-glutamylmethylamide synthetase for the fermentative production of γ-glutamyl-isopropylamide (GIPA). nih.govresearchgate.netchemistryviews.org

Table 7.2: Glutamylation Pathway of Isopropylamine in Pseudomonas sp. KIE171

StepEnzyme(s)SubstratesProduct(s)
1. Synthesis IpuC (γ-glutamyl-isopropylamide synthetase)Isopropylamine, L-glutamate, ATPγ-Glutamyl-isopropylamide
2. Hydroxylation IpuABDE (Monooxygenase system)γ-Glutamyl-isopropylamideγ-Glutamyl-L-alaninol
3. Hydrolysis IpuF (Hydrolase)γ-Glutamyl-L-alaninolL-Alaninol, L-glutamate

Ligand-Receptor Interactions and Molecular Recognition

The chemical structure of isopropylamine allows it to participate in various non-covalent interactions that are fundamental to molecular recognition and ligand-receptor binding. As a simple primary amine, its protonated form is a key subject in studies mimicking biological interactions.

Guided ion beam tandem mass spectrometry has been employed to quantify the binding affinity of protonated isopropylamine with the macrocyclic polyether 18-crown-6. nih.gov In these studies, isopropylamine serves as a mimic for the N-terminal amino group of peptides and proteins. nih.gov The research determined the absolute binding affinity, providing insight into the structural and energetic factors that govern the molecular recognition between a simple protonated amine and a host molecule. nih.gov Further studies have explored the nature of the non-covalent bonds, identifying a C⋯N tetrel-bond as the dominant stabilizing interaction between isopropylamine and carbon dioxide in a complex, which is supplemented by weaker C–H⋯O hydrogen bonds. rsc.orgresearchgate.net This type of interaction is considered important in the fields of molecular recognition and supramolecular chemistry. rsc.org

From a pharmacological perspective, studies have shown that isopropylamine exhibits nicotinic-like effects, possessing both ganglion stimulating and blocking properties. nih.gov This suggests direct or indirect interactions with nicotinic acetylcholine (B1216132) receptors, which are crucial ligand-gated ion channels in the autonomic nervous system. nih.gov

Pharmacokinetic and Biodistribution Studies of Isopropylamine Derivatives (Mechanistic Aspects)

Pharmacokinetic studies on isopropylamine, typically administered as its hydrochloride salt, reveal rapid distribution and clearance, primarily through renal excretion.

At physiological pH, isopropylamine exists predominantly in its protonated form. nih.govwikipedia.org Studies in male Wistar rats using radiolabeled isopropylamine hydrochloride have shown that the compound is rapidly eliminated from the body. nih.gov Following a single intraperitoneal injection, an average of 96.7% of the administered dose is excreted in the urine. nih.gov Further analysis of the urine confirmed that 100% of the excreted radioactivity was identified as unchanged isopropylamine. nih.gov

Minor excretion pathways include the feces (1.2%) and expired air (1.0%). nih.gov In vitro experiments using rat liver microsomes with a NADPH-generating system recovered over 94% of the compound as unchanged isopropylamine, indicating very limited hepatic metabolism. healthcouncil.nl Although it was once hypothesized that isopropylamine might be oxidized by monoamine oxidases to acetone and ammonia (B1221849), the overwhelming evidence from excretion studies points to the compound being eliminated largely unmetabolized. nih.gov

Following intravenous administration in dogs and rats, isopropylamine is distributed rapidly from the plasma into tissue compartments. nih.govguidechem.comchemicalbook.com Studies have demonstrated significant accumulation in various tissues relative to plasma concentrations. nih.govnih.gov Two hours after infusion in dogs, the highest tissue-to-plasma concentration ratios were observed in the kidneys (medulla and cortex), spleen, liver, adrenal glands, and lungs, with ratios ranging from approximately 5 to 17. healthcouncil.nl Significant amounts were also detected in the brain and heart. healthcouncil.nl

The primary mechanism for clearance is renal excretion of the parent compound. nih.govhealthcouncil.nl The plasma elimination half-life is short, estimated to be between 2 to 4 hours in male Wistar rats and 2.4 hours in dogs. nih.govnih.gov This rapid clearance from the blood is consistent with its high water miscibility and limited metabolic transformation. nih.gov

Table 7.3: Tissue Distribution of Isopropylamine in Dogs

TissueTissue/Plasma Ratio
Renal Medulla 16.7
Renal Cortex High (not specified)
Spleen High (not specified)
Liver High (not specified)
Adrenal Glands High (not specified)
Lungs High (not specified)
Brain ~3-3.5
Heart (Atrium) 1.8

Data derived from studies in dogs 2 hours post-infusion. healthcouncil.nlguidechem.com

Emerging Research Directions and Future Outlook for Isopropylamine Hydrochloride

Isopropylamine (B41738) hydrochloride, a fundamental chemical building block, is at the forefront of innovative research that promises to reshape synthetic chemistry and materials science. As scientists seek more efficient, sustainable, and precise methods for creating complex molecules and advanced materials, this compound is finding new life in cutting-edge applications. The future outlook is centered on the convergence of digital technology with chemistry, the development of novel green synthetic methodologies, the creation of next-generation materials, and a more profound understanding of reaction dynamics at a molecular level.

Q & A

Basic Research Questions

Q. How is isopropylamine hydrochloride characterized for purity and structural confirmation in academic research?

  • Methodological Answer : Characterization typically involves melting point determination (reported as ~160°C with decomposition ), solubility profiling (freely soluble in water, sparingly soluble in methanol ), and spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. For structural confirmation, InChI keys (e.g., FVYBCFFWDJRUGC-UHFFFAOYSA-N ) and X-ray crystallography are used to validate molecular geometry. Purity is assessed via HPLC with UV detection, particularly for detecting oxidation byproducts from the isopropylamine side-chain .

Q. What are the standard synthetic routes for preparing this compound?

  • Methodological Answer : A common method involves reacting isopropylamine with hydrochloric acid under controlled pH and temperature. Industrial synthesis may use continuous flow reactors for scalability, with automated systems to monitor parameters like temperature and pressure . For derivatives (e.g., propranolol hydrochloride), intermediates like 3-(1-naphthyloxy)-1,2-epoxypropane are reacted with isopropylamine, followed by acidification (yield: ~83.2% under optimized conditions) .

Q. How does the hydrochloride salt form enhance the utility of isopropylamine in research?

  • Methodological Answer : The hydrochloride salt improves water solubility and stability, facilitating its use in aqueous reaction systems and biological assays. This is critical for pharmacological studies, such as beta-blocker development (e.g., propranolol hydrochloride), where solubility impacts bioavailability .

Advanced Research Questions

Q. What challenges arise in synthesizing chiral derivatives of this compound, and how are they addressed?

  • Methodological Answer : Asymmetric synthesis of chiral derivatives (e.g., (R)-clorprenaline hydrochloride) often faces challenges in regioselectivity. For example, nucleophilic displacement with isopropylamine may fail due to steric hindrance, necessitating alternative routes like epoxide ring-opening with isopropylamine under acidic conditions (yield: >90%) . Catalytic asymmetric dihydroxylation (e.g., Sharpless method) can achieve high enantiomeric excess (95% ee) .

Q. How do reaction conditions influence the yield and purity of this compound derivatives?

  • Methodological Answer : Key parameters include:

  • Catalyst selection : Use of dibutyltin oxide in tosylation reactions improves selectivity .
  • Temperature control : Optimal synthesis of propranolol hydrochloride occurs at 50–60°C, minimizing side reactions .
  • pH monitoring : Acidification with HCl must be gradual to avoid premature salt precipitation, which reduces purity .

Q. What analytical methods are employed to resolve contradictions in degradation studies of this compound derivatives?

  • Methodological Answer : Contradictions in degradation pathways (e.g., oxidation vs. hydrolysis) are resolved using tandem mass spectrometry (LC-MS/MS) to identify degradation products. For propranolol hydrochloride, accelerated stability testing under varying pH and temperature conditions reveals dominant oxidation pathways, validated via kinetic modeling .

Q. How is this compound utilized in materials science, particularly in perovskite solar cells?

  • Methodological Answer : As a hole transport layer additive, it enhances charge carrier mobility. Researchers optimize its concentration (typically 0.1–1.0 wt%) in precursor solutions, characterized by atomic force microscopy (AFM) for surface morphology and photoluminescence quenching for charge transfer efficiency .

Data Contradiction and Optimization Analysis

Q. Why do some synthesis routes for this compound derivatives report lower yields, and how can these be optimized?

  • Analysis : Discrepancies in yields (e.g., 83.2% vs. <70% in alternative methods) often stem from incomplete amination or side reactions. Optimization strategies include:

  • Catalyst screening : Transition metal catalysts (e.g., Pd/C) improve amination efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility .
  • In-line analytics : Real-time monitoring via FT-IR ensures reaction completion .

Q. How do solubility differences between this compound and its free base impact experimental design?

  • Analysis : The free base (isopropylamine) is volatile and poorly water-soluble, requiring inert atmospheres for handling , whereas the hydrochloride salt’s aqueous solubility enables its use in biological buffers. Researchers must adjust solvent systems (e.g., ethanol/water mixtures) to balance reactivity and solubility in multi-step syntheses .

Methodological Recommendations

  • Synthesis : Prioritize flow chemistry for scalable, reproducible production .
  • Characterization : Combine XRD for crystallinity analysis with thermogravimetric analysis (TGA) to assess thermal stability .
  • Stability Testing : Use Arrhenius plots to predict shelf-life under storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.